molecular formula C6H10N2O B3155798 5,6-dimethyl-4,5-dihydro-2H-pyridazin-3-one CAS No. 811860-95-4

5,6-dimethyl-4,5-dihydro-2H-pyridazin-3-one

Cat. No.: B3155798
CAS No.: 811860-95-4
M. Wt: 126.16 g/mol
InChI Key: FGEANSWWJRZKDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary targets of 5,6-Dimethyl-4,5-dihydro-2H-pyridazin-3-one, a derivative of pyridazine, are diverse due to its wide range of pharmacological activities . This compound has been reported to possess widespread pharmacological properties such as antihypertensive, platelet aggregation inhibitory, cardiotonic activities, and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .

Mode of Action

The mode of action of this compound involves interaction with its targets leading to a variety of pharmacological effects. For instance, it has been reported to act peripherally by blocking the production of prostaglandins through inhibition of cyclooxygenase (COX) enzymes . This is similar to the action of nonsteroidal anti-inflammatory and analgesic drugs (NSAIDs), such as aspirin and ibuprofen .

Biochemical Pathways

The biochemical pathways affected by this compound are diverse, reflecting its wide range of pharmacological activities. For instance, it has been reported to inhibit the production of prostaglandins, which are involved in inflammation and pain signaling .

Pharmacokinetics

One derivative has been reported to have high oral bioavailability , suggesting that this compound may also have favorable ADME properties.

Result of Action

The molecular and cellular effects of this compound’s action are diverse, reflecting its wide range of pharmacological activities. For instance, it has been reported to inhibit the production of prostaglandins, leading to anti-inflammatory and analgesic effects .

Biochemical Analysis

Biochemical Properties

5,6-Dimethyl-4,5-dihydro-2H-pyridazin-3-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclooxygenase enzymes, which are involved in the inflammatory response . Additionally, it interacts with calcium ion channels, affecting platelet aggregation and cardiovascular functions . These interactions highlight the compound’s potential as a therapeutic agent in treating inflammatory and cardiovascular diseases.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to modulate the expression of genes involved in the inflammatory response, thereby reducing inflammation . It also affects cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to altered metabolite levels and metabolic flux . These cellular effects underscore the compound’s potential in modulating various physiological processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound inhibits cyclooxygenase enzymes by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. Additionally, the compound modulates calcium ion channels, affecting cellular signaling and platelet aggregation . These molecular interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions, maintaining its activity over extended periods . Prolonged exposure to the compound can lead to degradation, resulting in reduced efficacy. Long-term studies have also indicated that the compound can have sustained effects on cellular processes, such as inflammation and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing inflammation and modulating cardiovascular functions . At high doses, the compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of determining the optimal therapeutic dose to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound inhibits enzymes involved in the arachidonic acid pathway, reducing the production of pro-inflammatory metabolites . Additionally, it affects the metabolism of other biomolecules, such as lipids and carbohydrates, by modulating enzyme activity . These interactions highlight the compound’s potential in regulating metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . These transport and distribution mechanisms are essential for the compound’s therapeutic activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its function. The compound is directed to specific compartments or organelles by targeting signals and post-translational modifications . For instance, it accumulates in the nucleus, where it modulates gene expression by interacting with transcription factors . Additionally, the compound localizes to the cytoplasm, affecting cellular signaling pathways and metabolic processes. These localization mechanisms are essential for the compound’s activity and therapeutic potential.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-4,5-dihydro-2H-pyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridazinone derivatives with different functional groups, while substitution reactions can introduce various substituents at the nitrogen atoms or methyl groups .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 5,6-dimethyl-4,5-dihydro-2H-pyridazin-3-one include:

Uniqueness

What sets this compound apart is its specific substitution pattern, which can influence its pharmacological properties and reactivity. The presence of two methyl groups at the 5 and 6 positions can affect the compound’s stability, solubility, and interaction with biological targets .

Properties

IUPAC Name

3,4-dimethyl-4,5-dihydro-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-4-3-6(9)8-7-5(4)2/h4H,3H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEANSWWJRZKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NN=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-dimethyl-4,5-dihydro-2H-pyridazin-3-one
Reactant of Route 2
5,6-dimethyl-4,5-dihydro-2H-pyridazin-3-one
Reactant of Route 3
Reactant of Route 3
5,6-dimethyl-4,5-dihydro-2H-pyridazin-3-one
Reactant of Route 4
5,6-dimethyl-4,5-dihydro-2H-pyridazin-3-one
Reactant of Route 5
5,6-dimethyl-4,5-dihydro-2H-pyridazin-3-one
Reactant of Route 6
Reactant of Route 6
5,6-dimethyl-4,5-dihydro-2H-pyridazin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.